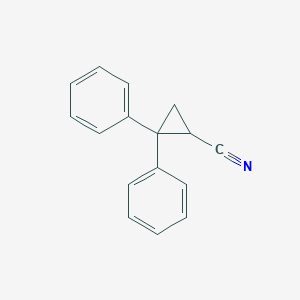
2,2-Diphenylcyclopropanecarbonitrile
描述
Synthesis Analysis
The synthesis of 2,2-Diphenylcyclopropanecarbonitrile-related compounds involves the reaction of methylenecyclopropanes with diphenyl diselenide, which under certain conditions, can lead to ring-opened products. These products can further undergo oxidative cyclization to furnish derivatives in moderate yields (Liu & Shi, 2004). Similarly, Lewis acid-catalyzed reactions with 1,2-diphenyldiselane or 1,2-di-p-tolyldisulfane add to methylenecyclopropanes, forming useful intermediates in organic synthesis (Yu et al., 2009).
Molecular Structure Analysis
The molecular structure of 2,2-Diphenylcyclopropanecarbonitrile and its derivatives is characterized by the presence of a cyclopropane ring, which is highly strained, making these compounds reactive towards various chemical transformations. The cyclopropane ring, when substituted with phenyl groups, adds to the complexity of reactions due to the stabilization provided by these groups.
Chemical Reactions and Properties
These compounds undergo a variety of chemical reactions, including Lewis acid-catalyzed ring-opening reactions and electrophilic additions, demonstrating their chemical versatility. For instance, methylenecyclopropanes react with diphenylphosphine oxide in the presence of sulfur or selenium upon heating, leading to homoallylic thiol or selenol derivatives (Shi, Jiang, & Liu, 2007).
科学研究应用
Electrosynthesis of 1-acyl-2,2-diphenylcyclopropanes : These compounds, through acid-catalyzed ring-opening, lead to derivatives that can evolve into substituted naphthalenes or β-benzhydryl-α,β-cycloalkenones depending on the nature of the intermediate allyl ketone. This process illustrates the compound's role in synthesizing complex organic structures (Oudeyer et al., 2003).
Stereochemistry of electroreductions of bromocyclopropanes : Research on 1-bromo-2,2-diphenylcyclopropane carboxylic acid and its derivatives in the presence of adsorbed alkaloids demonstrated interactions that facilitate the cleavage of carbon-halogen bonds. This has implications for asymmetric electrochemical synthesis, providing insights into reaction mechanisms and the formation of optically active products (Hazard et al., 1982).
Aza-di-π-methane photoreactivity : The compound has been used in the study of aza-di-π-methane rearrangement, a reaction of significant interest in organic photochemistry. The findings have synthetic value since β,γ-unsaturated nitriles, which are typically resistant to this reaction, could be converted efficiently using derivatives of 2,2-diphenylcyclopropanecarbonitrile (Armesto et al., 1992).
Synthesis of antiarrhythmic agents : A novel process has been developed for the synthesis of (±)-cibenzoline and its analogs using 2,2-diphenylcyclopropanecarbonitrile as an intermediate. This highlights its application in the development of pharmaceutical compounds (Gholap et al., 2008).
属性
IUPAC Name |
2,2-diphenylcyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c17-12-15-11-16(15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLFXGMJDRNWME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292080 | |
| Record name | 2,2-Diphenylcyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenylcyclopropanecarbonitrile | |
CAS RN |
30932-41-3 | |
| Record name | 2,2-Diphenylcyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30932-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Diphenylcyclopropanecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030932413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 30932-41-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Diphenylcyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diphenylcyclopropanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



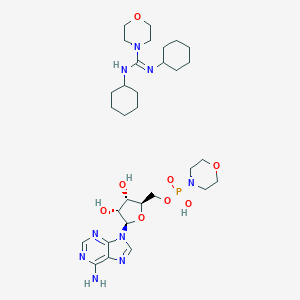
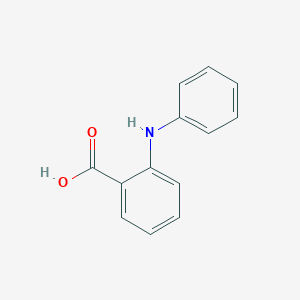
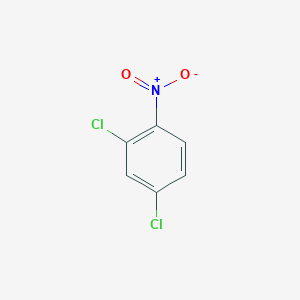
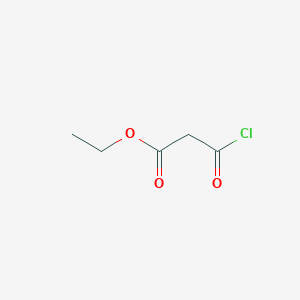

![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)
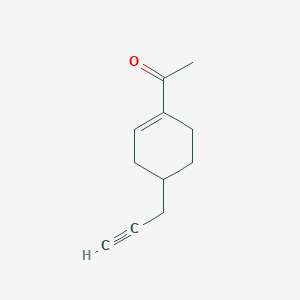
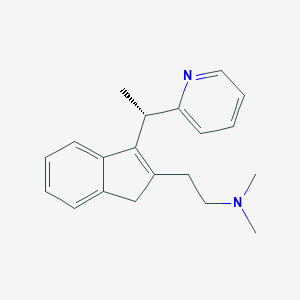
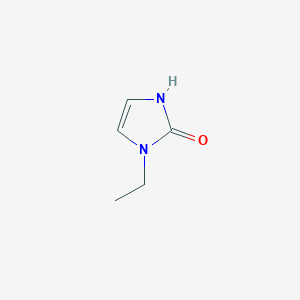
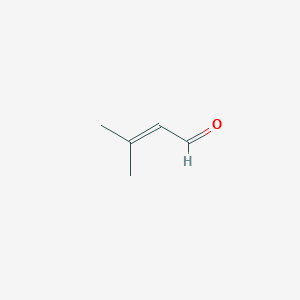
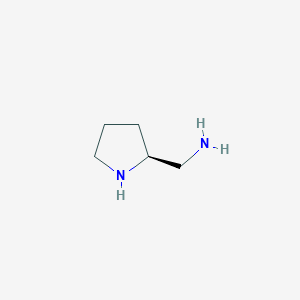
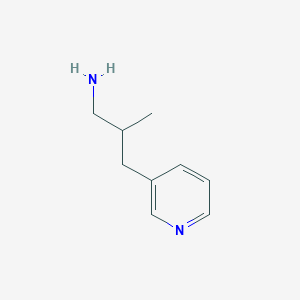
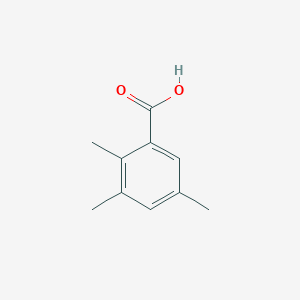
![(2Z)-2-[(4E)-4-[(E)-4-(2,6,6-Trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde](/img/structure/B57305.png)